Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide
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Overview
Description
Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide is a biaoctive chemical.
Scientific Research Applications
Liquid Crystal and Polymer Research
Ammonium iodides have been utilized in the study of liquid crystals and polymers. Ujiie and Iimura (1992) investigated the thermal properties and orientational behavior of a liquid-crystalline ion complex polymer involving ammonium iodides. They found that these compounds play a crucial role in forming smectic layer structures and enhancing the thermal stability of these states, with implications for materials science and engineering (Ujiie & Iimura, 1992).
Optical Storage and Photoswitching Applications
N, N-diethanol and other ammonium iodides have been synthesized and characterized for their mesomorphic and photoswitching properties, useful in optical storage devices. Their research by S. B N, W. Yam, and G. Hegde (2019) indicated that these compounds exhibit high photoisomerization, important for optical image storage applications (S. B N, Yam, & Hegde, 2019).
Photovoltaic Applications
The study of hybrid halide perovskites, including ethyl-ammonium tin iodide, has gained attention for their potential in photovoltaic applications. A 2020 study by T. Joshi et al. explored the structural, electronic, optical, and thermoelectric properties of these compounds, underscoring their suitability for cost-effective photovoltaic device applications due to high absorption coefficients and Seebeck coefficients (Joshi et al., 2020).
Dye-Sensitized Solar Cells
Research by Henriette Santa-Nokki et al. (2007) involved the synthesis of new quaternary ammonium iodides as electrolytes in dye-sensitized solar cells. Their findings suggest the potential of these compounds in improving the efficiency of solar cells, a critical area in renewable energy research (Santa-Nokki et al., 2007).
Chemical Synthesis and Catalysis
Ammonium iodide has been used in the cyclization of 2'-hydroxychalcones to flavones, as explored by P. Kulkarni et al. (2013). This process presents an eco-friendly alternative in chemical synthesis, avoiding the use of toxic molecular iodine (Kulkarni et al., 2013).
Properties
CAS No. |
77967-09-0 |
---|---|
Molecular Formula |
C19H25IN2S |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
diethyl-methyl-(2-phenothiazin-10-ylethyl)azanium;iodide |
InChI |
InChI=1S/C19H25N2S.HI/c1-4-21(3,5-2)15-14-20-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)20;/h6-13H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MMJKIQOLSLCIGK-UHFFFAOYSA-O |
SMILES |
CC[N+](C)(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-] |
Canonical SMILES |
CC[N+](C)(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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